molecular formula C16H21N5O2S B6928042 N-ethyl-4-(2-phenylpyrimidin-4-yl)piperazine-1-sulfonamide

N-ethyl-4-(2-phenylpyrimidin-4-yl)piperazine-1-sulfonamide

Cat. No.: B6928042
M. Wt: 347.4 g/mol
InChI Key: YBZFTVZSWCHYJE-UHFFFAOYSA-N
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Description

N-ethyl-4-(2-phenylpyrimidin-4-yl)piperazine-1-sulfonamide is a complex organic compound that features a piperazine ring, a phenyl group, and a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Properties

IUPAC Name

N-ethyl-4-(2-phenylpyrimidin-4-yl)piperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-2-18-24(22,23)21-12-10-20(11-13-21)15-8-9-17-16(19-15)14-6-4-3-5-7-14/h3-9,18H,2,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZFTVZSWCHYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)N1CCN(CC1)C2=NC(=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(2-phenylpyrimidin-4-yl)piperazine-1-sulfonamide typically involves multiple steps, including the formation of the piperazine ring and the attachment of the phenyl and pyrimidine groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and photocatalytic synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are often employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(2-phenylpyrimidin-4-yl)piperazine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-ethyl-4-(2-phenylpyrimidin-4-yl)piperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

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